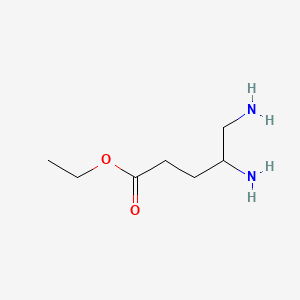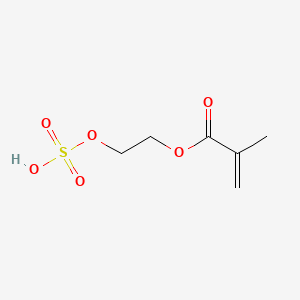
2-Propenoic acid, 2-methyl-, 2-(sulfooxy)ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 2-methyl-, 2-(sulfooxy)ethyl ester is a chemical compound with the molecular formula C6H10O6S. It is commonly used in various industrial and scientific applications due to its unique chemical properties. This compound is known for its reactivity and versatility, making it valuable in fields such as polymer chemistry, biomedical research, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, 2-(sulfooxy)ethyl ester typically involves the esterification of 2-Propenoic acid, 2-methyl- with 2-(sulfooxy)ethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include elevated temperatures and controlled pH levels to ensure optimal yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to maintain consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-methyl-, 2-(sulfooxy)ethyl ester undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ester group into corresponding alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted esters .
Scientific Research Applications
2-Propenoic acid, 2-methyl-, 2-(sulfooxy)ethyl ester has a wide range of scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of various polymers and copolymers, which are employed in coatings, adhesives, and sealants.
Biomedical Research: Due to its biocompatibility, it is used in the development of hydrogels and other biomaterials for drug delivery and tissue engineering.
Materials Science: This compound is utilized in the fabrication of advanced materials with specific properties, such as conductivity and mechanical strength
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-methyl-, 2-(sulfooxy)ethyl ester involves its reactivity with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in various biochemical pathways. The sulfooxy group enhances the compound’s solubility and reactivity, making it suitable for diverse applications .
Comparison with Similar Compounds
Similar Compounds
- 2-Propenoic acid, 2-methyl-, 2-(diethylamino)ethyl ester
- 2-Propenoic acid, 2-methyl-, 2-hydroxyethyl ester
- 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester
Uniqueness
2-Propenoic acid, 2-methyl-, 2-(sulfooxy)ethyl ester is unique due to the presence of the sulfooxy group, which imparts distinct chemical properties such as enhanced solubility and reactivity. This makes it particularly valuable in applications requiring high-performance materials and biocompatible compounds .
Properties
CAS No. |
51956-67-3 |
|---|---|
Molecular Formula |
C6H10O6S |
Molecular Weight |
210.21 g/mol |
IUPAC Name |
2-sulfooxyethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C6H10O6S/c1-5(2)6(7)11-3-4-12-13(8,9)10/h1,3-4H2,2H3,(H,8,9,10) |
InChI Key |
ATZXURVLNCRXQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCOS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(difluoromethyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11744123.png)
![1-(2-fluoroethyl)-4-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11744131.png)
amine](/img/structure/B11744143.png)
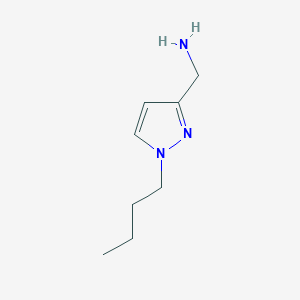
![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(4-methoxyphenyl)methyl]amine](/img/structure/B11744153.png)
![5-[2-(Dimethylamino)ethenyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile](/img/structure/B11744160.png)
![1,3-dimethyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11744170.png)
amine](/img/structure/B11744178.png)
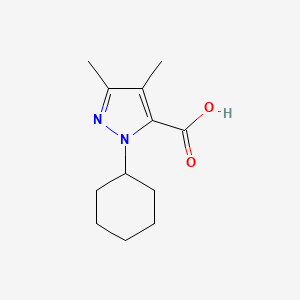
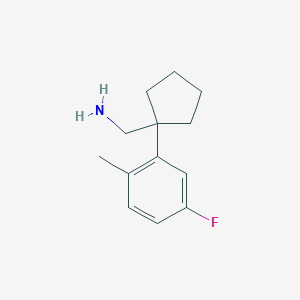
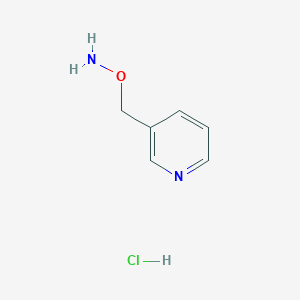
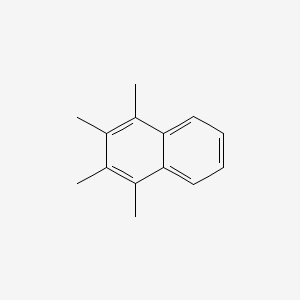
![(2-methoxyethyl)({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11744207.png)
